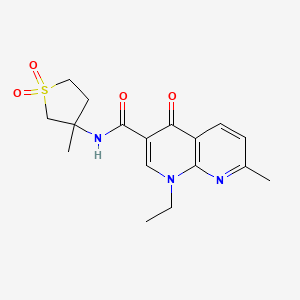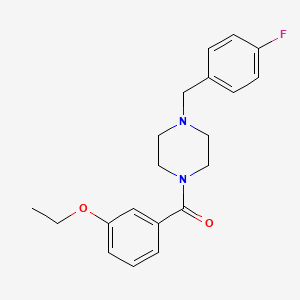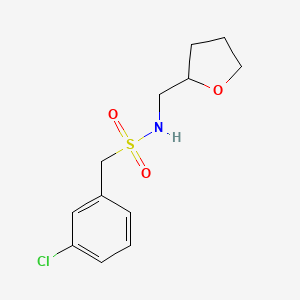![molecular formula C19H15N5O3 B4623136 7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)
7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the core structure of "7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" involves several key steps, including N-alkylation, cyclization, and substitution reactions to introduce various functional groups at strategic positions on the purine ring system. The preparation of these compounds is often aimed at enhancing their biological activities or investigating their receptor binding characteristics (Zagórska et al., 2009); (Zagórska et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives, including the compound , is characterized by a tricyclic purine scaffold that is modified at various positions to influence its physicochemical and pharmacological properties. X-ray crystallography and NMR spectroscopy are commonly employed to determine the exact configuration and conformation of these molecules (Šimo et al., 1998).
Chemical Reactions and Properties
The chemical behavior of "7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" derivatives includes their reactivity towards various electrophiles and nucleophiles, enabling the introduction or modification of functional groups. These reactions are crucial for exploring the compound's pharmacological potential and optimizing its drug-like properties (Gobouri, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's suitability for pharmaceutical formulation. These characteristics are influenced by the compound's molecular structure and are critical for its bioavailability and therapeutic efficacy (Brændvang & Gundersen, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards light and oxygen, and stability under various conditions, are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. These properties are determined through a combination of experimental studies and computational modeling techniques (Baraldi et al., 2005).
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Heterocyclic compounds, including imidazolium derivatives, have shown significant promise in medicinal chemistry due to their versatile biological activities. For instance, hydantoin derivatives are recognized for their therapeutic and agrochemical applications, demonstrating a variety of biological and pharmacological activities. These compounds also play a crucial role in the synthesis of important, non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023). Furthermore, pyrazolopyrimidines, structurally resembling purines, have been explored for their potential therapeutic significance in various diseases, including central nervous system disorders, cardiovascular diseases, cancer, and inflammation (Chauhan & Kumar, 2013).
Environmental Applications
Imidazoline and its derivatives are utilized as effective corrosion inhibitors due to their chemical structure, which facilitates adsorption onto metal surfaces. These compounds are highlighted for their environmental friendliness, low toxicity, and cost-effectiveness. Modifications of the imidazoline structure can enhance its effectiveness in corrosion inhibition (Sriplai & Sombatmankhong, 2023).
Material Science
Ionic liquids, particularly those based on imidazolium, have garnered attention for their applications in material science. They have been employed as catalysts in the utilization of carbon dioxide for the production of linear and cyclic carbonates, showcasing innovative progress in the field. These catalysts, ranging from conventional ionic liquids to metal-containing systems, have been pivotal in the efficient production of dimethyl carbonate (Chaugule et al., 2017). Additionally, ionic liquid-modified materials have seen applications in solid-phase extraction and separation, demonstrating the potential of ionic liquids in enhancing the performance of various analytical techniques (Vidal et al., 2012).
Propriétés
IUPAC Name |
7-(furan-2-yl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-21-16-15(17(25)22(2)19(21)26)23-11-13(14-9-6-10-27-14)24(18(23)20-16)12-7-4-3-5-8-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHGIDJDMAOAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)
![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)

![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)
![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)

![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4623124.png)
![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)
